4-苯胺基-1,1,1-三氟-2-丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

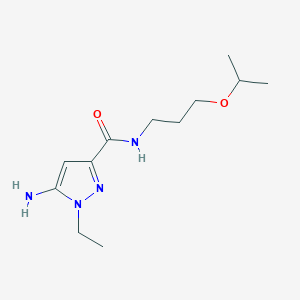

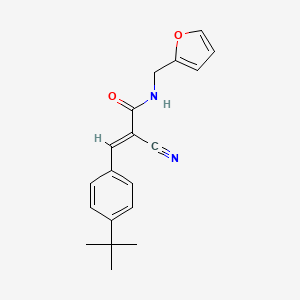

4-Anilino-1,1,1-trifluoro-2-butanol is a chemical compound with the molecular formula C10H12F3NO . It is also known as 1,1,1-trifluoro-4-(phenylamino)butan-2-ol .

Synthesis Analysis

The synthesis of 4-Anilino-1,1,1-trifluoro-2-butanol and its derivatives has been studied . A number of new 4-anilinoquinazolines were synthesized starting from 6,7,8-trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one . The reactions of the title compounds with cyclic secondary amines involved substitution of the 7-fluorine atom with retention of the methylsulfanyl group on C2 .Molecular Structure Analysis

The molecular structure of 4-Anilino-1,1,1-trifluoro-2-butanol can be analyzed based on its molecular formula C10H12F3NO . The InChI code for this compound is 1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Anilino-1,1,1-trifluoro-2-butanol include its density, melting point, boiling point, structure, formula, and molecular weight .科学研究应用

Drug Synthesis and Medicinal Chemistry

4-Anilino-1,1,1-trifluoro-2-butanol serves as a versatile building block in drug synthesis. Researchers utilize its trifluoromethyl group to modify existing drug molecules or create novel compounds. The trifluoromethyl moiety can enhance drug potency, metabolic stability, and pharmacokinetics. By incorporating this compound, medicinal chemists can fine-tune drug properties and improve therapeutic efficacy .

Fluorine-Containing Derivatives for Antiviral Activity

Modification of 4-Anilino-1,1,1-trifluoro-2-butanol at specific positions can lead to derivatives with antiviral activity. For instance, derivatives active against pox viruses have been explored. Researchers investigate the impact of substituents on antiviral efficacy, aiming to develop potent and selective agents .

Tagging Agent for Protein Amino Groups

Due to its reactivity, 1-fluoro-2,4-dinitrobenzene (a derivative of 4-Anilino-1,1,1-trifluoro-2-butanol) is used as a “tagging agent” for free amino groups in proteins. This tagging facilitates protein labeling, purification, and structural studies. Researchers employ it to selectively modify lysine residues in proteins and peptides .

Catalysis and Asymmetric Synthesis

The trifluoromethyl group in 4-Anilino-1,1,1-trifluoro-2-butanol can participate in various catalytic reactions. Researchers explore its use in asymmetric synthesis, where it serves as a chiral auxiliary or ligand. By leveraging its unique properties, chemists aim to develop efficient and enantioselective synthetic methodologies .

Functional Group Tolerance in Palladium-Catalyzed Reactions

Palladium-catalyzed amination reactions benefit from the functional group tolerance of 4-Anilino-1,1,1-trifluoro-2-butanol. It can react with various amines, including primary and secondary alkylamines, arylamines, and ammonia equivalents. The trifluoromethyl substituent enhances the substrate scope and allows for diverse transformations .

Reactions of Hydrazones and Indoles

Researchers have explored the reactivity of 4-Anilino-1,1,1-trifluoro-2-butanol in hydrazone-based reactions. Both intermolecular and intramolecular reactions involving hydrazones have been investigated. Additionally, the compound participates in reactions with indoles, pyrroles, and carbazoles, leading to diverse products .

属性

IUPAC Name |

4-anilino-1,1,1-trifluorobutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMZZDXUOSEQNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Anilino-1,1,1-trifluoro-2-butanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

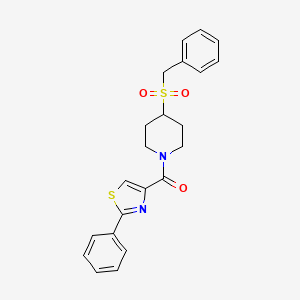

![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)

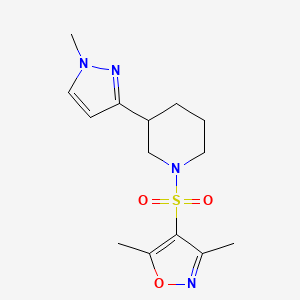

![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)

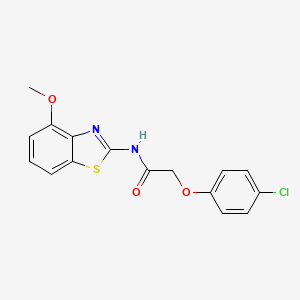

![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)

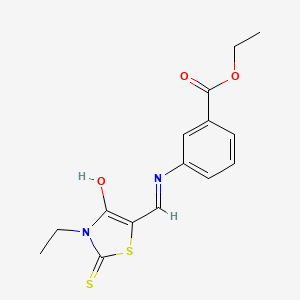

![Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2465579.png)

![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)